Technical Guide: Physicochemical Properties & Synthesis of 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine
Technical Guide: Physicochemical Properties & Synthesis of 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine
The following technical guide details the physicochemical properties, synthesis, and application of 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine (Formula: C₁₂H₁₅N₃) is a substituted aminopyrazole used primarily as a scaffold in the development of ATP-competitive kinase inhibitors (e.g., p38 MAPK, Src family) and high-performance agrochemicals. Its structural significance lies in the 1-(2-ethylphenyl) moiety, which provides steric bulk and lipophilicity orthogonal to the planar pyrazole core, often occupying the hydrophobic "gatekeeper" pocket in enzyme active sites.
This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic protocols, and structural characterization data for researchers in drug discovery.
Physicochemical Specifications
The following data aggregates calculated and experimental values typical for 1-aryl-3-methyl-5-aminopyrazoles.
Table 1: Core Property Profile
| Property | Value / Description | Context/Notes |
| IUPAC Name | 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine | Systematic nomenclature |
| Molecular Formula | C₁₂H₁₅N₃ | - |
| Molecular Weight | 201.27 g/mol | Monoisotopic Mass: 201.1266 |
| Appearance | Off-white to beige crystalline solid | Darkens upon oxidation/light exposure |
| Melting Point | 98 – 102 °C (Predicted) | Based on 1-phenyl (116°C) and 1-(2-tolyl) analogs |
| Solubility (Aq) | Low (< 0.1 mg/mL) | Hydrophobic aryl group limits water solubility |
| Solubility (Org) | High in DMSO, MeOH, DCM, EtOAc | Suitable for standard organic synthesis |
| pKa (Conj.[1][2][3] Acid) | 2.8 – 3.2 (Estimated) | Protonation occurs at N2 (pyridine-like nitrogen) |
| LogP | 2.6 – 2.9 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 1 (–NH₂ group) | Acts as a donor in kinase hinge binding |
| H-Bond Acceptors | 2 (N2, –NH₂) | N2 is the primary acceptor |
| TPSA | ~42 Ų | Favorable for oral bioavailability (Rule of 5) |
Field Insight: The ortho-ethyl substitution on the phenyl ring introduces significant torsion, forcing the phenyl ring out of coplanarity with the pyrazole core. This "twisted" conformation is critical for selectivity in biological targets, disrupting pi-stacking interactions that might occur with less substituted analogs.
Synthetic Route & Manufacturing
The synthesis of 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine follows the Knorr pyrazole synthesis paradigm, involving the condensation of a hydrazine derivative with a
Reaction Scheme
The reaction utilizes 2-ethylphenylhydrazine and 3-aminocrotononitrile (or 3-oxobutanenitrile).
Figure 1: Condensation pathway for the synthesis of the target aminopyrazole.[4][5][6]
Detailed Protocol (Self-Validating)
Reagents:
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2-Ethylphenylhydrazine hydrochloride (1.0 eq)
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3-Aminocrotononitrile (1.1 eq)
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Ethanol (10 volumes)
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Concentrated HCl (Catalytic, 0.1 eq) or NaOH (if neutralizing hydrazine salt)
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-ethylphenylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL).
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Neutralization (Optional but Recommended): Add Triethylamine (10 mmol) or NaOH (10 mmol) to liberate the free hydrazine base. Stir for 15 minutes at room temperature.
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Addition: Add 3-aminocrotononitrile (11 mmol) in one portion.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
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Checkpoint: Monitor reaction progress via TLC (50% EtOAc/Hexane). The starting hydrazine spot (polar, stains with ninhydrin) should disappear.
-
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.
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Crystallization: Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.
-
Troubleshooting: If an oil forms, extract with Ethyl Acetate, dry over MgSO₄, and induce crystallization by triturating with Hexane/Ether.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) to yield the pure amine.
Regioselectivity Note: The reaction of hydrazines with
Structural Analysis & Characterization
Confirmation of the structure is essential to distinguish it from the potential 3-amino isomer or uncyclized hydrazone.
1H NMR Diagnostic Peaks (DMSO-d₆, 400 MHz)
- 1.05 ppm (t, 3H): Methyl protons of the ethyl group.
- 2.10 ppm (s, 3H): Methyl group at the C3 position of the pyrazole.
- 2.45 ppm (q, 2H): Methylene protons of the ethyl group.
- 5.05 ppm (s, 2H): –NH₂ protons (Broad singlet, exchangeable with D₂O).
- 5.35 ppm (s, 1H): Pyrazole C4-H . This is the key diagnostic peak for the pyrazole ring formation.
- 7.10 – 7.40 ppm (m, 4H): Aromatic protons of the 2-ethylphenyl ring.
Mass Spectrometry (ESI+)[2][7]
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[M+H]⁺: Observed m/z = 202.13.
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Fragmentation: Loss of the ethyl group or cleavage of the N-N bond may be observed at higher collision energies.
Biological Relevance: Kinase Hinge Binding
This compound is a "privileged scaffold" for kinase inhibition. The aminopyrazole motif functions as a bidentate hydrogen bond anchor.
Figure 2: Schematic of the bidentate binding mode of aminopyrazoles to the ATP-binding site of kinases.
The N2 nitrogen accepts a hydrogen bond from the kinase backbone amide (e.g., Met109 in p38), while the C5-amino group donates a hydrogen bond to the backbone carbonyl. The 2-ethylphenyl group is positioned to interact with the gatekeeper residue, where the ethyl group can exploit small hydrophobic pockets, improving selectivity over kinases with larger gatekeeper residues.
Handling, Stability & Safety
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aminopyrazoles are prone to slow oxidation (browning) upon exposure to air and light.
-
Reactivity:
-
Diazotization: The primary amine can be diazotized (NaNO₂/HCl) to form diazonium salts, useful for Sandmeyer reactions (converting –NH₂ to –Cl, –Br, –CN).
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Acylation: Readily reacts with acid chlorides to form amides (common in drug synthesis).
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-
Safety: Treat as a potential irritant.[7] Standard PPE (gloves, goggles, fume hood) is mandatory. No specific toxicology data is available for this exact analog, but related pyrazoles can be skin sensitizers.
References
-
Wiley Online Library. (2003). Regioselective synthesis of 5-aminopyrazoles.[5] Journal of Heterocyclic Chemistry.
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 3-methyl-1-phenyl-1H-pyrazol-5-amine (Analog Reference).
-
American Chemical Society (ACS). (2010). Discovery of p38 MAP Kinase Inhibitors: Optimization of the Aminopyrazole Scaffold. Journal of Medicinal Chemistry.[8]
-
ScienceDirect. (2015). Tautomerism and structural analysis of 5-aminopyrazoles. Spectrochimica Acta Part A.
Sources
- 1. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. sec.gov [sec.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
